Trisodium phosphate dodecahydrate

Descripción general

Descripción

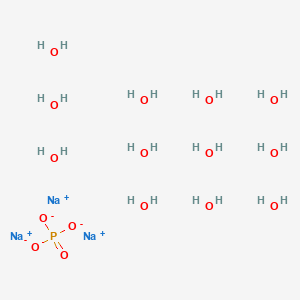

Trisodium phosphate dodecahydrate (TSP) is an inorganic compound with the chemical formula Na3PO4·12H2O . It is a white, granular or crystalline solid, highly soluble in water, producing an alkaline solution . TSP is used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .

Synthesis Analysis

Trisodium phosphate is produced by neutralization of phosphoric acid using sodium carbonate, which produces disodium hydrogen phosphate. The disodium hydrogen phosphate is then reacted with sodium hydroxide to form trisodium phosphate and water .Molecular Structure Analysis

The molecular structure of Trisodium phosphate dodecahydrate is represented by the formula Na3PO4·12H2O . Its molecular weight is 380.12 .Chemical Reactions Analysis

Trisodium phosphate dodecahydrate is used in various processes, including the fabrication of chitosan membranes for use as the polymer electrolyte in a direct borohydride fuel cell (DBFC) and the synthesis of hierarchical silver phosphate microcrystals with photocatalytic activity via a template-free method .Physical And Chemical Properties Analysis

Trisodium phosphate dodecahydrate has a relative density of 1.62 g/cm3 at 20 °C . It has a melting point of 73.4 °C and decomposes at a boiling point of 100 °C . It is highly soluble in water but insoluble in ethanol and carbon disulfide .Aplicaciones Científicas De Investigación

Buffering Agent in Analytical Chemistry

Trisodium phosphate dodecahydrate is commonly used as a buffering agent to maintain a stable pH level during chemical analyses. It is particularly useful in high-performance liquid chromatography (HPLC) for the analysis of various compounds in biological samples .

DNA Isolation and Purification

In molecular biology, Trisodium phosphate dodecahydrate aids in the precipitation and separation of nucleic acids during DNA isolation and purification procedures, ensuring the integrity of the DNA extracted for further analysis .

Water Softening and Boiler Cleaning

Due to its highly hygroscopic and water-soluble nature, Trisodium phosphate dodecahydrate is used commercially as an anticaking agent. It also acts as a water softener and boiler cleaner, preventing scale formation and corrosion in industrial equipment .

Metal Rust Inhibition

Trisodium phosphate dodecahydrate serves as an efficient anti-rust solution. It is used to treat metals, preventing oxidation and prolonging their lifespan, which is crucial in various industrial and research settings .

Photography and Leather Processing

In photography, Trisodium phosphate dodecahydrate is utilized in developing solutions to ensure the proper chemical balance for film processing. Similarly, it finds use in leather processing to enhance the quality and durability of leather products .

Food Industry Applications

Trisodium phosphate dodecahydrate helps maintain pH levels in processed foods, preventing spoilage and enhancing flavor stability. It’s also used in dairy products to prevent coagulation and improve texture .

Mecanismo De Acción

Target of Action

Trisodium phosphate dodecahydrate primarily targets iron and bacterial cells . It serves as a corrosion inhibitor for iron, effectively reducing the rate of the anodic iron dissolution reaction in unbuffered solutions . Additionally, it disrupts the cytoplasmic and outer membranes of bacterial cells, such as Salmonella enterica, thereby preventing the spread of bacteria .

Mode of Action

The compound interacts with its targets through chemical reactions . In the case of iron, it forms a protective layer on the metal surface, inhibiting corrosion . When interacting with bacterial cells, it disrupts the integrity of the cell membranes, leading to leakage of intracellular contents and eventual cell death .

Biochemical Pathways

Its ability to disrupt bacterial cell membranes suggests it may interfere with essential cellular processes such as nutrient uptake, waste excretion, and maintenance of electrochemical gradients .

Pharmacokinetics

As a highly soluble compound , it is expected to be rapidly absorbed and distributed in the body following ingestion or dermal exposure. Its elimination pathways and half-life remain unknown.

Result of Action

The primary molecular and cellular effects of trisodium phosphate dodecahydrate’s action include the prevention of iron corrosion and the inhibition of bacterial growth . These effects make it valuable in various applications, including as a cleaning agent, stain remover, and food additive .

Action Environment

The action of trisodium phosphate dodecahydrate can be influenced by environmental factors such as pH, temperature, and the presence of other ions . For instance, its solubility increases with temperature , which can enhance its reactivity and efficacy. Additionally, its corrosive action on iron is effective under both aerated and deaerated conditions .

Safety and Hazards

Direcciones Futuras

Trisodium phosphate dodecahydrate is widely used in various applications, including as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser . Its future directions could involve further exploration of its uses in different industries and potential improvements in its production process.

Propiedades

IUPAC Name |

trisodium;phosphate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.12H2O/c;;;1-5(2,3)4;;;;;;;;;;;;/h;;;(H3,1,2,3,4);12*1H2/q3*+1;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTWEMOBIXQPPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Na3O16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7601-54-9 (Parent), 7632-05-5 (Parent) | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049810 | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless to white crystals; [CAMEO] | |

| Record name | Phosphoric acid, trisodium salt, dodecahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trisodium phosphate dodecahydrate | |

CAS RN |

10101-89-0 | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate tribasic dodecahydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, trisodium salt, dodecahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, sodium salt, hydrate (1:3:12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, TRIBASIC, DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B70850QPHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting point equals 164 to 170 ° F | |

| Record name | Trisodium phosphate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Trisodium phosphate dodecahydrate can interact with certain APIs, potentially leading to incompatibility issues. For instance, differential thermal analysis (DTA) revealed interactions between trisodium phosphate dodecahydrate and cephradine, suggesting potential incompatibility. In contrast, no interaction was observed with anhydrous sodium carbonate.

A: Trisodium phosphate dodecahydrate contains water molecules that can be released under certain conditions, like elevated temperatures. This in-situ generated moisture can trigger disproportionation of salt forms of APIs, potentially impacting their stability. Studies showed significant disproportionation of a model salt API in blends with trisodium phosphate dodecahydrate at 40 °C and 70 °C in closed systems, highlighting the importance of considering in-situ moisture generation when formulating with hydrated excipients.

A: Trisodium phosphate dodecahydrate acts as an alkalizing agent in pharmaceutical formulations. When incorporated into matrix pellets containing atenolol and ethylcellulose, it significantly improved the drug's dissolution rate. This enhancement is attributed to the alkalizing effect of trisodium phosphate dodecahydrate, which increases the pH of the dissolution medium, facilitating atenolol dissolution.

A: Studies have shown that the inclusion of trisodium phosphate dodecahydrate in formulations can affect the properties of pellets produced by extrusion/spheronization. Utilizing a higher amount of water as the binding liquid during pellet preparation, along with trisodium phosphate dodecahydrate, resulted in pellets with improved physical characteristics, including more uniform shape and enhanced hardness, making them suitable for coating and subsequent in vivo studies.

A: While trisodium phosphate dodecahydrate effectively prevented biodegradation of methyl tertiary butyl ether (MTBE) and other gasoline components in groundwater for extended periods, it is not recommended as a universal preservative. This is because it caused base-catalyzed hydrolysis of bromomethane during a spike recovery experiment.

A: Incorporating trisodium phosphate dodecahydrate into an alginate impression material formulation resulted in a product with improved accuracy compared to traditional powder-type alginate materials. Scanning electron microscopy revealed a denser structure with fewer bubbles in the novel material, contributing to its enhanced accuracy.

A: Trisodium phosphate dodecahydrate plays a crucial role in achieving the desired properties of a new injectable alginate impression material. Its inclusion, along with other carefully selected ingredients, allows for a smooth and homogenous mixture when combined with a reactor paste containing calcium sulfate hemihydrate, resulting in a material with suitable viscosity for injection and setting characteristics.

A: Trisodium phosphate dodecahydrate plays a crucial catalytic role in a key nucleophilic substitution reaction during the synthesis of the energetic material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound exhibits promising properties as a melt-cast energetic material with higher thermal stability and lower sensitivity compared to RDX.

A: Trisodium phosphate dodecahydrate is a relevant component in the complex saltcake mixtures found in nuclear waste storage tanks. Understanding its solubility and interactions with other salts, particularly in the sodium, fluoride, and phosphate system, is crucial for optimizing the saltcake dissolution process, a critical step in nuclear waste remediation efforts.

A: Accurately predicting the solubility and behavior of trisodium phosphate dodecahydrate in mixed salt solutions, particularly at varying temperatures, poses significant challenges for thermodynamic models like ESP. The formation of double salts, such as sodium fluoride-sulfate double salt, further complicates these predictions. These limitations can lead to inaccurate estimations of important parameters like ionic strength, which is crucial for understanding phenomena like pipeline plugging during waste processing.

A: Trisodium phosphate dodecahydrate, with its phase transition temperature in the desired range for water and space heating (60-100 °C), has been investigated as a potential phase change material (PCM). Research focused on preventing supercooling and phase segregation through the use of nucleating agents, extra water, and thickening agents to enhance its performance in thermal energy storage applications.

A: Trisodium phosphate dodecahydrate can be used as a preservative for soil samples being analyzed for gasoline additives like MTBE. This is particularly useful when analyzing for degradation products of MTBE, as it helps maintain sample integrity during storage.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)